molecular formula C18H16ClN3OS B3647693 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-chlorophenyl)ethanone

2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-chlorophenyl)ethanone

Cat. No.: B3647693
M. Wt: 357.9 g/mol
InChI Key: WBTCATCAKJHVOL-UHFFFAOYSA-N
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Description

The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as members of its ring . The 1,2,4-triazole ring, in particular, contains two carbon atoms and three nitrogen atoms . This compound also contains a benzyl group and a chlorophenyl group, which are common functional groups in organic chemistry.


Chemical Reactions Analysis

Triazole compounds are known to participate in a variety of chemical reactions due to the presence of the triazole ring. They can act as ligands in coordination chemistry and can undergo reactions at the nitrogen atoms of the triazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and bonding of its functional groups. Some general properties of triazole compounds include stability, resistance to oxidation and reduction, and the ability to form hydrogen bonds .

Future Directions

Triazole compounds are of significant interest in medicinal chemistry and other fields due to their versatile biological activities . Future research may focus on synthesizing new triazole derivatives and exploring their potential applications.

Properties

IUPAC Name

2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c1-22-17(11-13-5-3-2-4-6-13)20-21-18(22)24-12-16(23)14-7-9-15(19)10-8-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTCATCAKJHVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-chlorophenyl)ethanone
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2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-chlorophenyl)ethanone
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2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-chlorophenyl)ethanone
Reactant of Route 4
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2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-chlorophenyl)ethanone
Reactant of Route 5
2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-chlorophenyl)ethanone
Reactant of Route 6
Reactant of Route 6
2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-chlorophenyl)ethanone

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